molecular formula C13H14N2O2 B1361873 2-Morpholin-4-yl-quinolin-8-ol CAS No. 70125-21-2

2-Morpholin-4-yl-quinolin-8-ol

Cat. No.: B1361873
CAS No.: 70125-21-2
M. Wt: 230.26 g/mol
InChI Key: OBRGWSMLHPWHSI-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-quinolin-8-ol is a chemical compound with the molecular formula C13H14N2O2. It is known for its unique structure, which combines a quinoline ring with a morpholine group.

Mechanism of Action

Target of Action

The primary target of the compound 2-(Morpholin-4-yl)quinolin-8-ol is the DNA-dependent protein kinase . This enzyme plays a crucial role in the repair of DNA double-strand breaks, which are among the most harmful types of DNA damage .

Mode of Action

2-(Morpholin-4-yl)quinolin-8-ol interacts with its target by binding to a conserved surface motif of the DNA-dependent protein kinase . This interaction inhibits the activity of the enzyme, thereby affecting the repair of DNA double-strand breaks .

Biochemical Pathways

The inhibition of DNA-dependent protein kinase by 2-(Morpholin-4-yl)quinolin-8-ol affects the DNA repair pathway. Specifically, it disrupts the non-homologous end joining pathway, which is one of the main mechanisms for repairing DNA double-strand breaks . The downstream effects of this disruption can include genomic instability and cell death .

Pharmacokinetics

Its molecular weight of 23027 g/mol suggests that it may have favorable bioavailability, as compounds with molecular weights below 500 g/mol are generally well-absorbed .

Result of Action

The molecular and cellular effects of 2-(Morpholin-4-yl)quinolin-8-ol’s action include the inhibition of DNA repair and potential induction of cell death . These effects could have therapeutic implications, particularly in the treatment of diseases characterized by abnormal DNA repair, such as certain types of cancer .

Action Environment

The action, efficacy, and stability of 2-(Morpholin-4-yl)quinolin-8-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to interact with its target . Additionally, the presence of other molecules, such as proteins or lipids, can impact the compound’s distribution and metabolism

Biochemical Analysis

Biochemical Properties

2-(Morpholin-4-yl)quinolin-8-ol plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with the enzyme UDP-glucose glycoprotein glucosyltransferase (UGGT), which is involved in the quality control of glycoprotein folding within the endoplasmic reticulum . The compound binds to a conserved surface motif on UGGT, inhibiting its activity and thereby affecting glycoprotein folding and quality control processes. Additionally, 2-(Morpholin-4-yl)quinolin-8-ol has been shown to interact with other biomolecules, including various proteins and enzymes, through its ability to form hydrogen bonds and hydrophobic interactions.

Cellular Effects

The effects of 2-(Morpholin-4-yl)quinolin-8-ol on cellular processes are profound. In modified HEK293-6E cells, the compound inhibits the activity of both human UGGT1 and UGGT2 at concentrations higher than 750 µM . This inhibition leads to a decrease in the glucosylation of glycoproteins such as IGF1R and HexB, which are crucial for proper protein folding and function. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it disrupts the normal processing and trafficking of glycoproteins, leading to potential cellular stress and altered metabolic states.

Molecular Mechanism

At the molecular level, 2-(Morpholin-4-yl)quinolin-8-ol exerts its effects primarily through competitive inhibition. The compound binds to the recognition site of the first GlcNAc residue of the substrate N-glycan on UGGT, preventing the enzyme from performing its glucosylation function . This binding interaction is facilitated by the compound’s ability to form specific hydrogen bonds and hydrophobic contacts with the enzyme’s active site. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Morpholin-4-yl)quinolin-8-ol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can induce persistent changes in cellular function, particularly in the context of glycoprotein processing and quality control. These temporal effects highlight the importance of considering the duration and conditions of exposure when using this compound in research.

Dosage Effects in Animal Models

The effects of 2-(Morpholin-4-yl)quinolin-8-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits UGGT activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cellular stress and potential organ damage. These dosage-dependent effects underscore the need for careful titration and monitoring when using this compound in vivo to avoid adverse outcomes.

Metabolic Pathways

2-(Morpholin-4-yl)quinolin-8-ol is involved in several metabolic pathways, particularly those related to glycoprotein processing. The compound interacts with enzymes such as UGGT, affecting the glucosylation and subsequent folding of glycoproteins . This interaction can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and function. The compound’s impact on these pathways highlights its potential as a tool for studying metabolic processes and enzyme regulation.

Transport and Distribution

Within cells and tissues, 2-(Morpholin-4-yl)quinolin-8-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its ability to form hydrogen bonds and hydrophobic interactions with cellular components.

Subcellular Localization

The subcellular localization of 2-(Morpholin-4-yl)quinolin-8-ol is critical for its activity and function. The compound is primarily localized to the endoplasmic reticulum, where it interacts with UGGT and other glycoprotein processing enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The compound’s presence in these compartments allows it to effectively modulate glycoprotein folding and quality control processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-quinolin-8-ol typically involves the reaction of quinoline derivatives with morpholine. One common method involves the use of 8-bromo-2-morpholin-4-yl-quinolin-4-one as an intermediate, which is then subjected to further reactions to obtain the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper salts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-ol derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholin-4-yl-quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit UGGT and DNA-dependent protein kinase highlights its potential as a versatile compound in scientific research .

Properties

IUPAC Name

2-morpholin-4-ylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-17-9-7-15/h1-5,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRGWSMLHPWHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353625
Record name 2-(morpholin-4-yl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

70125-21-2
Record name 2-(morpholin-4-yl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-chloroquinolin-8-ol (1.7 g crude, 9.5 mmol) was added morpholine (5 mL). The mixture was heated at reflux for 16 hours. After cooling, the mixture was diluted with water (40 mL) and extracted with ethyl acetate (3×30 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous Na2SO4 and concentrated. The residue was used directly for the next step. (1.6 g, Yield 80%). LCMS (m/z): 231.1 (M+1).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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